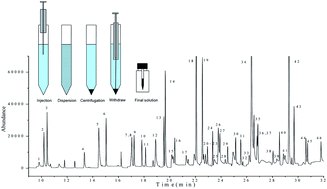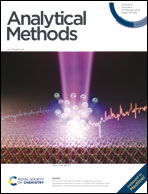Screening and quantification of 304 pesticides and related organic pollutants in surface water using dispersive liquid–liquid microextraction coupled with gas chromatography-mass spectrometry†
Analytical Methods Pub Date: 2014-01-08 DOI: 10.1039/C3AY42238K
Abstract
Dispersive liquid–liquid microextraction (DLLME) coupled with gas chromatography-mass spectrometry (GC-MS) was used to quantify and semi-quantify 304 pesticides and related organic pollutants in surface water. Extraction parameters including types and volumes of extraction solvent, disperser solvent, and the amount of salt addition were optimized to obtain highest recoveries and lowest detection limits. A mixture of 35 μL carbon tetrachloride (extraction solvent) and 1 mL acetone (disperser solvent) was added into 5 mL of water sample. After agitation and centrifugation, 20 μL of the sedimented phase was mixed with 1 μL of the internal standard solution, and 1 μL of the final solution was injected into GC-MS for separation and quantification. The enrichment factors ranging from 42- to 299-fold were obtained for all compounds. The limits of detection ranged from 0.001 to 1.125 μg L−1, and the limits of quantification ranged from 0.003 to 3.75 μg L−1. Of all 304 compounds, 90 compounds showed recoveries from 60% to 120% and RSDs lower than 20%. The proposed method is very low cost, rapid and convenient, and could be an effective method for the monitoring of multiple pesticides in surface water.

Recommended Literature
- [1] Side-chain functionalized supramolecular helical brush copolymers†
- [2] The radicals BrO and CBr in flames
- [3] Contents list
- [4] Carbon riveted microcapsule Pt/MWCNTs-TiO2catalyst prepared by in situ carbonized glucose with ultrahigh stability for proton exchange membrane fuel cell†
- [5] Redox control of a polymerization catalyst by changing the oxidation state of the metal center†
- [6] Doping-stabilized two-dimensional black phosphorus†
- [7] Photothermal treatment of oropharyngeal cancer with carbon-defective silicon carbide†
- [8] Preparation of a stable superhydrophobic boat for efficient separation and removal of oil from water
- [9] Stimuli-responsive functionalized mesoporous silica nanoparticles for drug release in response to various biological stimuli†
- [10] Seven-member-ring-based electron-transporting materials for high-efficiency OLEDs†










